3-(1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . The importance of the aromatic and heterocyclic moiety was confirmed .Chemical Reactions Analysis
The compound can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N -alkylated products .Scientific Research Applications
Anticancer Activity
3-(1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl)oxazolidine-2,4-dione has been studied for its potential applications in anticancer treatments. Kumar and Sharma (2022) synthesized compounds related to oxazolidine-2,4-dione and evaluated their efficacy against the MCF-7 human breast cancer cell line. They found that certain derivatives showed promising activity for inhibiting the topoisomerase-I enzyme, crucial in cancer therapy (Kumar & Sharma, 2022).
5-HT2 Antagonist Activity
Research on oxazolidine-2,4-dione derivatives also includes studies on their 5-HT2 antagonist activity. Watanabe et al. (1992) prepared derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group, exhibiting potent 5-HT2 antagonist activity, which could have implications in neurological and psychiatric disorders (Watanabe et al., 1992).
Antimicrobial Properties
Another key application of this compound is in the development of antimicrobial agents. Prakash et al. (2010) synthesized derivatives of oxazolidine-2,4-dione and found that they showed significant antibacterial and antifungal activities. These findings suggest potential use in treating microbial infections (Prakash et al., 2010).
Structural Analysis and Crystallography
The compound and its derivatives have also been studied for their structural properties. Li et al. (2005) analyzed the crystal structures of related compounds, providing insights into their molecular conformations and interactions, which is essential for understanding their biochemical activities (Li et al., 2005).
Inhibitory Activity Against Viruses
Additionally, studies on oxazolidine-2,4-dione derivatives have shown potential antiviral activities. Wang et al. (2013) isolated new derivatives from marine-derived actinomycete Streptomyces sp. FXJ7.328, which demonstrated modest antivirus activity against influenza A (H1N1) virus (Wang et al., 2013).
Corrosion Inhibition
Research has also explored the use of piperidine derivatives in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on iron corrosion, indicating industrial applications (Kaya et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The design and development of new drugs with potential antimicrobial activity often involve modification of the structure of existing drug molecules, which could improve the antimicrobial activity and potentially impact the adme properties .
Result of Action
It’s known that piperidine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-10-2-3-11(8-13(10)17)15(21)18-6-4-12(5-7-18)19-14(20)9-23-16(19)22/h2-3,8,12H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZMTGWXCRZKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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